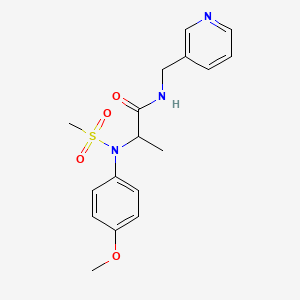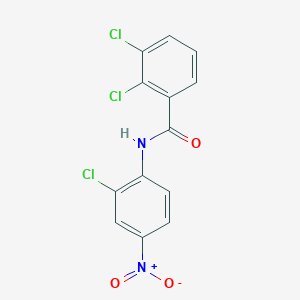
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a small molecule inhibitor that targets the protein-protein interactions between transcription factors and coactivators. MPA has been shown to have potential therapeutic applications in various diseases, including cancer and metabolic disorders.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide targets the protein-protein interactions between transcription factors and coactivators. Transcription factors are proteins that bind to DNA and regulate gene expression. Coactivators are proteins that interact with transcription factors to enhance their activity. This compound disrupts the interaction between transcription factors and coactivators, leading to a decrease in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. This compound can also modulate the expression of genes involved in inflammation and glucose metabolism. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. This compound has been shown to have potent inhibitory effects on transcription factor activity, making it a valuable tool for studying gene expression. However, this compound also has some limitations. It can have off-target effects and may not be selective for specific transcription factors. Additionally, this compound may not be effective in all cell types and may have variable effects depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide. One area of interest is the development of more selective inhibitors that target specific transcription factors. Another area of research is the investigation of the effects of this compound on other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have anti-inflammatory effects and can improve glucose tolerance in animal models of diabetes.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13(17(21)19-12-14-5-4-10-18-11-14)20(25(3,22)23)15-6-8-16(24-2)9-7-15/h4-11,13H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQBJRBPNGONEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3926206.png)
![7-benzoyl-3,3-dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926213.png)
![11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926215.png)
![N-{3-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B3926223.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3926238.png)
![4-methoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926239.png)
![N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide](/img/structure/B3926244.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3926253.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926260.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3926268.png)
![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926276.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926294.png)